

Technical Guide: Boc-aminooxy-amide-PEG4-propargyl (CAS No. 1895922-77-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-aminooxy-amide-PEG4-propargyl*

Cat. No.: *B8103937*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-aminooxy-amide-PEG4-propargyl is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and PROteolysis TARgeting Chimeras (PROTACs). Its unique architecture, featuring a terminal propargyl group for click chemistry, a tetraethylene glycol (PEG4) spacer, and a Boc-protected aminooxy group, offers a versatile platform for the precise construction of complex bioconjugates. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

The propargyl group facilitates covalent linkage to azide-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The PEG4 spacer enhances aqueous solubility and provides spatial separation between conjugated moieties. The tert-butyloxycarbonyl (Boc) protected aminooxy group, upon deprotection, readily reacts with aldehydes and ketones to form stable oxime linkages.

Core Data Summary

The physicochemical properties of **Boc-aminooxy-amide-PEG4-propargyl** are summarized below.

Property	Value	Source
CAS Number	1895922-77-6	[1][2]
Molecular Formula	C ₁₆ H ₂₉ NO ₇	[2]
Purity	≥95%	[2]

Applications in Drug Development

The dual reactivity of this linker makes it a valuable tool in the synthesis of targeted therapies.

- **PROTACs:** In the synthesis of PROTACs, this linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.[3][4][5]
- **ADCs:** For ADCs, the linker can conjugate a cytotoxic payload to a monoclonal antibody. The antibody directs the conjugate to a specific antigen on a target cell, where the payload can then exert its therapeutic effect.[6]

Experimental Protocols

While specific published protocols for CAS No. 1895922-77-6 are not readily available, the following are representative methodologies for the key reactions involving this class of linker.

Boc Deprotection of the Aminoxy Group

This procedure removes the Boc protecting group to reveal the reactive aminoxy functionality.

Materials:

- **Boc-aminoxy-amide-PEG4-propargyl**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Nitrogen or Argon source

- Magnetic stirrer and stir bar
- Round-bottom flask

Procedure:

- Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add TFA to the solution. The final concentration of TFA should be between 20-50% (v/v).
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, remove the solvent and excess TFA under reduced pressure.
- The resulting deprotected linker can be used in the next step, often without further purification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction conjugates the propargyl group of the linker to an azide-containing molecule.

Materials:

- Propargyl-functionalized linker (either Boc-protected or deprotected)
- Azide-containing molecule (e.g., azide-modified protein ligand or payload)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Solvent (e.g., a mixture of water and t-butanol, or DMF)

- Nitrogen or Argon source

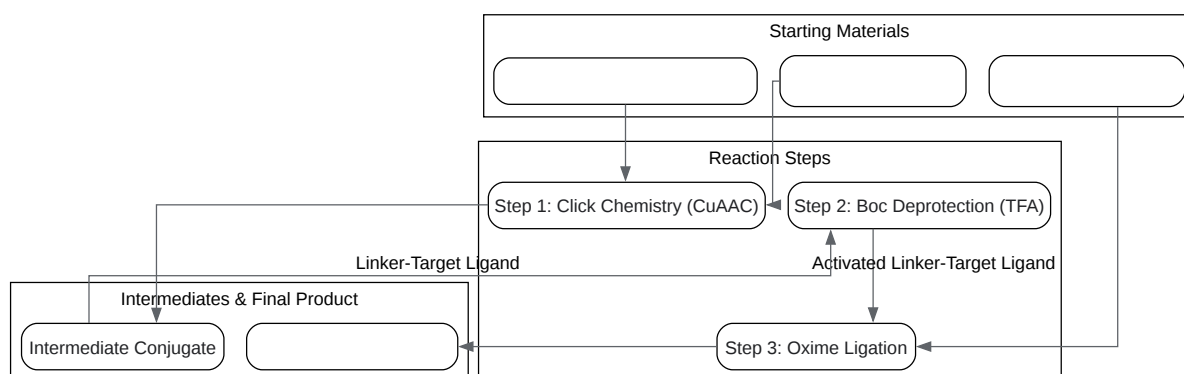
Procedure:

- Dissolve the propargyl-functionalized linker and the azide-containing molecule in the chosen solvent system in a reaction vessel.
- Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.
- In a separate vial, prepare fresh solutions of CuSO₄ and sodium ascorbate.
- Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The final concentrations are typically in the range of 1 mM for copper sulfate and 5 mM for sodium ascorbate.
- Stir the reaction at room temperature. The reaction time can vary from 1 to 24 hours.
- Monitor the reaction progress by an appropriate method (e.g., LC-MS, SDS-PAGE for proteins).
- Upon completion, the resulting triazole-linked conjugate can be purified using standard chromatographic techniques (e.g., HPLC, size-exclusion chromatography).

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using a heterobifunctional linker like **Boc-aminooxy-amide-PEG4-propargyl**.

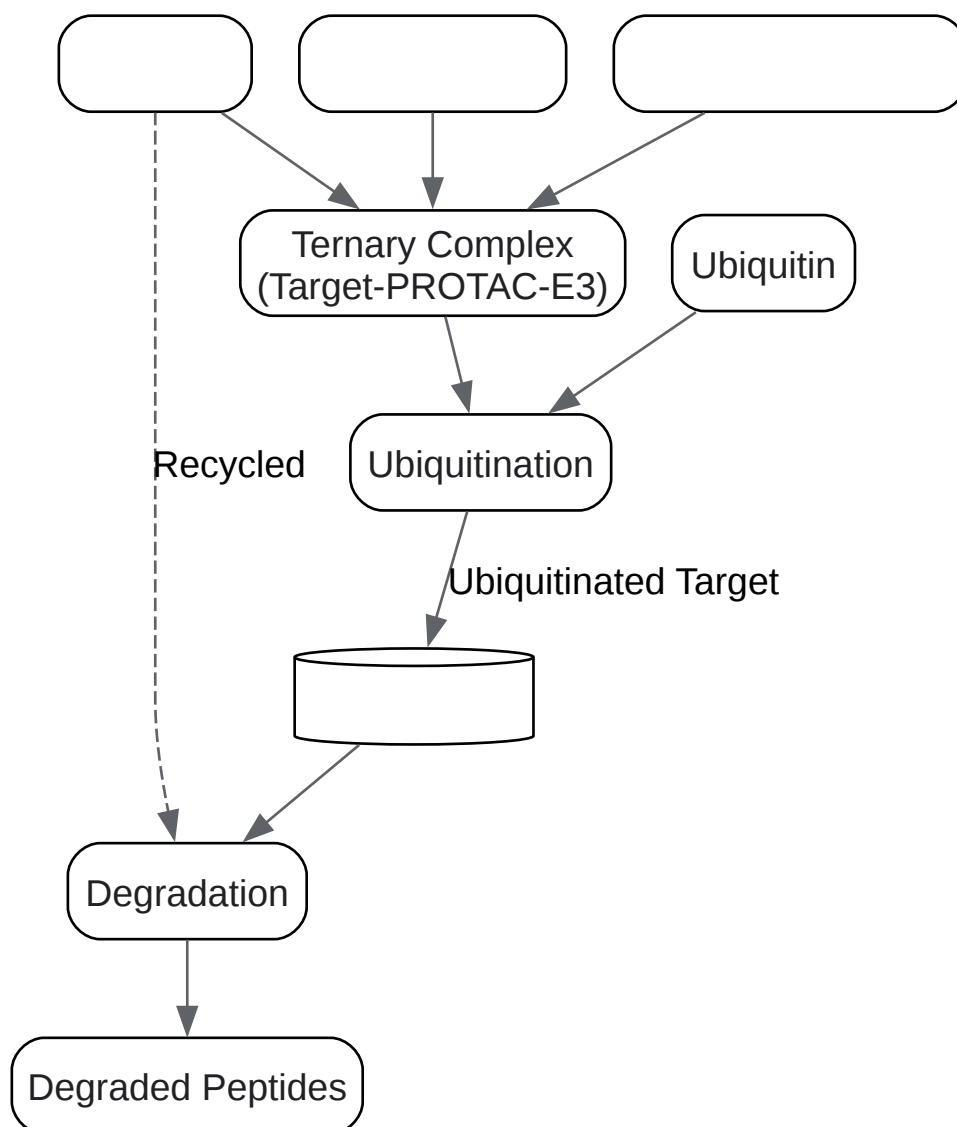


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Caption: A generalized workflow for PROTAC synthesis.

PROTAC Mechanism of Action

This diagram illustrates the mechanism by which a PROTAC induces the degradation of a target protein.



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Caption: Mechanism of PROTAC-mediated protein degradation.

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- To cite this document: BenchChem. [Technical Guide: Boc-aminoxy-amide-PEG4-propargyl (CAS No. 1895922-77-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8103937#boc-aminoxy-amide-peg4-propargyl-cas-number]

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